molecular formula C22H23ClN4O5S B277402 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide

Cat. No. B277402
M. Wt: 491 g/mol
InChI Key: KNVYCEINNUDURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific research community. This compound has been shown to have potential applications in various fields, including medicine, pharmacology, and biochemistry. In

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various scientific fields. In the field of pharmacology, it has been shown to have promising anti-inflammatory and analgesic properties. It has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In the field of biochemistry, 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide X has been shown to have a significant impact on the expression of various genes related to inflammation and cancer. It has also been shown to modulate the activity of various enzymes involved in cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide X is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to modulate the expression of various genes related to inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide X in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide X is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide X. One area of interest is its potential use as an anti-inflammatory and analgesic agent in humans. Another area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide X and its impact on cellular signaling pathways.

Synthesis Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide X involves the reaction between 4-(4-morpholinylsulfonyl)phenylbutanoyl chloride and 4-amino-3-(4-chlorophenyl)-1,2,4-oxadiazole in the presence of a base. The reaction yields 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide X as a white solid with a high purity.

properties

Molecular Formula

C22H23ClN4O5S

Molecular Weight

491 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C22H23ClN4O5S/c23-17-6-4-16(5-7-17)22-25-21(32-26-22)3-1-2-20(28)24-18-8-10-19(11-9-18)33(29,30)27-12-14-31-15-13-27/h4-11H,1-3,12-15H2,(H,24,28)

InChI Key

KNVYCEINNUDURW-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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